molecular formula C11H10ClN5O3 B4341501 N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4341501
M. Wt: 295.68 g/mol
InChI Key: JCVOLLDXJLALIH-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom, an ethyl group, a nitro group, and a pyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the pyridine ring, often achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The formation of the carboxamide group by reacting the chlorinated pyridine derivative with an amine, such as ethylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Reduction: Formation of N-(5-chloro-2-pyridinyl)-1-ethyl-4-amino-1H-pyrazole-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 5-chloro-2-pyridinecarboxylic acid and 1-ethyl-4-nitro-1H-pyrazole-3-amine.

Scientific Research Applications

N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine-substituted pyridine ring and the pyrazole moiety may also contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:

    N-(5-chloro-2-pyridinyl)-5-methyl-3-isoxazolecarboxamide: Similar in having a chlorinated pyridine ring but differs in the presence of an isoxazole ring instead of a pyrazole ring.

    N-(5-chloro-2-pyridinyl)-2-ethyl-5-(3-methyl-1,2-oxazol-5-yl)benzenesulfonamide: Contains a chlorinated pyridine ring and an oxazole ring, but with different substituents and functional groups.

These comparisons highlight the structural diversity and potential for varied biological activities among compounds with similar core structures.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-ethyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O3/c1-2-16-6-8(17(19)20)10(15-16)11(18)14-9-4-3-7(12)5-13-9/h3-6H,2H2,1H3,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVOLLDXJLALIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N-(5-CHLORO-2-PYRIDYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

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